Superior Topo I Binding vs. Camptothecin
In silico molecular docking analysis revealed that the interaction between Compound G11 and Topo I is superior to that of camptothecin (CPT), the benchmark Topo I inhibitor [1]. While the study does not provide a numerical docking score, the qualitative finding of 'superior' interaction indicates a more favorable binding mode at the enzyme active site, potentially contributing to enhanced biological activity.
| Evidence Dimension | Molecular docking interaction quality with Topo I |
|---|---|
| Target Compound Data | Superior interaction (qualitative) |
| Comparator Or Baseline | Camptothecin (CPT) – inferior interaction |
| Quantified Difference | Not numerically quantified; described as 'superior' |
| Conditions | In silico molecular docking study |
Why This Matters
This suggests a structurally distinct binding mode that may circumvent resistance mechanisms associated with camptothecin-based therapies, justifying selection over generic Topo I inhibitors for mechanistic studies.
- [1] Guo YL, Yu JW, Cao Y, Cheng KX, Dong-Zhi SN, Zhang YF, Ren QJ, Yin Y, Li CL. Design, synthesis, and biological evaluation of harmine derivatives as topoisomerase I inhibitors for cancer treatment. Eur J Med Chem. 2023 Dec 22;265:116061. View Source
